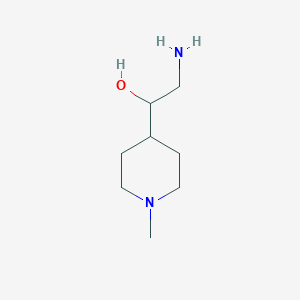

2-Amino-1-(1-methylpiperidin-4-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-amino-1-(1-methylpiperidin-4-yl)ethanol |

InChI |

InChI=1S/C8H18N2O/c1-10-4-2-7(3-5-10)8(11)6-9/h7-8,11H,2-6,9H2,1H3 |

InChI Key |

XKWYQBAJTLHQGA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C(CN)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1 1 Methylpiperidin 4 Yl Ethanol and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the 2-Amino-1-(1-methylpiperidin-4-yl)ethanol Core

A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the C-C bond between the piperidine (B6355638) ring and the ethanolamine (B43304) side chain. This approach identifies 1-methylpiperidin-4-one as a key precursor, a readily available or synthesizable building block. The ethanolamine portion can be introduced through the addition of a two-carbon unit containing a protected or masked amino group.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This strategy simplifies the synthesis into two main challenges: the efficient preparation of the 1-methylpiperidin-4-yl core and the stereoselective construction of the ethanolamine side chain.

Synthesis of the 1-Methylpiperidin-4-yl Building Block

The 1-methylpiperidin-4-yl moiety is a common scaffold in medicinal chemistry. Its synthesis typically revolves around the preparation and subsequent functionalization of piperidine derivatives, with 1-methylpiperidin-4-one being a pivotal intermediate.

Alkylation and Functionalization of Piperidine Derivatives

The introduction of the methyl group onto the piperidine nitrogen is a fundamental step. Direct N-alkylation of piperidine or its derivatives is a common and efficient method. This is typically achieved by reacting the piperidine with a methylating agent, such as methyl iodide, in the presence of a base to neutralize the resulting hydrohalic acid. sciencemadness.org The choice of solvent and base can influence the reaction's efficiency.

Functionalization of the piperidine ring at various positions can be achieved through several methods. For instance, rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective functionalization of piperidines at the C2, C3, or C4 positions, with the selectivity being controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.govnih.gov While direct C-H functionalization at the C4 position of a pre-formed 1-methylpiperidine (B42303) can be challenging, alternative strategies involving the functionalization of a piperidine precursor followed by N-methylation are often employed.

Preparation of 1-Methylpiperidin-4-one and its Synthetic Utility

1-Methylpiperidin-4-one is a key intermediate that provides the carbonyl group necessary for the construction of the ethanolamine side chain. Several methods for its synthesis have been reported.

One classic approach involves the Dieckmann condensation of a diester derived from methylamine (B109427) and two equivalents of an acrylate (B77674) ester. clockss.org A subsequent hydrolysis and decarboxylation of the resulting β-ketoester affords 1-methylpiperidin-4-one. Another established method utilizes the reaction of methylamine, formaldehyde, and the ethyl ester of acetonedicarboxylic acid. clockss.org A more direct route involves the ring closure of 1,5-dichloro-3-pentanone with methylamine. clockss.org

The synthetic utility of 1-methylpiperidin-4-one is vast, primarily due to the reactivity of its ketone functionality. It can undergo a variety of nucleophilic addition reactions, making it an excellent starting point for the introduction of diverse substituents at the 4-position. acs.orgchemicalbook.com For the synthesis of this compound, the key transformation is the addition of a two-carbon nucleophile to the carbonyl group.

Table 1: Selected Synthetic Routes to 1-Methylpiperidin-4-one

| Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| Methylamine, Ethyl acrylate | 1) Na, Toluene, reflux; 2) HCl, reflux | Not reported | clockss.org |

| Methylamine, Formaldehyde, Ethyl acetonedicarboxylate | 1) H₂O, Acetate buffer; 2) HCl, reflux | Good | clockss.org |

| 1,5-Dichloro-3-pentanone, Methylamine | Ethanol (B145695), reflux | Not reported | clockss.org |

| 1-Methyl-3-carbethoxy-4-piperidone hydrochloride | 20% HCl, reflux | Good | masterorganicchemistry.com |

Construction of the Ethanolamine Moiety

The introduction of the 2-aminoethanol group onto the 1-methylpiperidin-4-one core is the final key stage in the synthesis of the target molecule. This transformation requires the formation of a new carbon-carbon bond and the establishment of two functional groups: a hydroxyl group and an amino group.

Strategies for Introducing Amino Alcohol Functionalities

Several strategies can be employed to construct the ethanolamine moiety from a ketone precursor like 1-methylpiperidin-4-one.

One common method involves the addition of a nucleophile containing a masked amino group. For example, the reaction of 1-methylpiperidin-4-one with a cyanide source (e.g., KCN) and an ammonia (B1221849) source (e.g., NH₄Cl) in a Strecker-type synthesis would yield an α-aminonitrile. masterorganicchemistry.comresearchgate.netmasterorganicchemistry.com Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by reduction, would provide the desired amino alcohol.

Alternatively, the addition of a nitromethane (B149229) anion (from nitromethane and a base) to 1-methylpiperidin-4-one would form a β-nitro alcohol. Subsequent reduction of the nitro group to an amine would then yield the target this compound. sciencemadness.org

Another approach involves the use of organometallic reagents. For example, the addition of a vinyl Grignard reagent to 1-methylpiperidin-4-one would produce a vinyl alcohol. Subsequent ozonolysis and reductive workup or hydroboration-oxidation followed by amination could then be used to install the ethanolamine functionality.

Stereoselective Approaches to Amino Alcohol Synthesis

The synthesis of this compound creates a new stereocenter at the carbinol carbon. Achieving stereoselectivity in this transformation is often a key consideration, particularly for pharmaceutical applications.

Several stereoselective methods for the synthesis of amino alcohols from ketones have been developed. The use of chiral auxiliaries on the nitrogen of the piperidine ring or on the incoming nucleophile can induce diastereoselectivity. nih.govguidechem.comnih.gov For instance, the addition of a chiral nucleophile to the prochiral ketone of 1-methylpiperidin-4-one can lead to the formation of one diastereomer in excess.

Catalytic asymmetric synthesis provides a more atom-economical approach. Chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium) or organocatalysts, can be used to control the enantioselectivity of the addition of a nucleophile to the ketone. nih.govresearchgate.netcymitquimica.com For example, the asymmetric reduction of an α-amino ketone precursor, which could be synthesized from 1-methylpiperidin-4-one, using a chiral catalyst can provide enantiomerically enriched amino alcohols. nih.gov

Table 2: General Strategies for Amino Alcohol Synthesis from Ketones

| Reaction Type | Key Reagents | Intermediate | Key Transformation | Reference |

| Strecker Synthesis | KCN, NH₄Cl | α-Aminonitrile | Nitrile hydrolysis and reduction | masterorganicchemistry.comresearchgate.netmasterorganicchemistry.com |

| Henry (Nitro-aldol) Reaction | Nitromethane, Base | β-Nitro alcohol | Nitro group reduction | sciencemadness.org |

| Grignard Addition | Vinylmagnesium bromide | Vinyl alcohol | Ozonolysis/reduction or hydroboration/amination | nih.govnih.gov |

| Asymmetric Reduction | Chiral catalyst, H₂ source | α-Amino ketone | Ketone reduction | nih.govresearchgate.netcymitquimica.com |

Coupling Reactions for Assembling the Target Compound

The assembly of this compound relies on the strategic formation of key carbon-carbon and carbon-nitrogen bonds. Modern organic synthesis provides a versatile toolkit for these transformations, including classical organometallic additions, reductive aminations, and advanced cross-coupling reactions.

Carbon-Carbon Bond Formation Methodologies (e.g., Grignard reactions)

The formation of the carbon-carbon bond between the piperidine ring at the C-4 position and the ethanol side chain is a critical step in the synthesis of the target molecule. Grignard reactions represent a fundamental and widely used method for creating such C-C bonds, particularly in the synthesis of alcohols. numberanalytics.comyoutube.com The general principle involves the nucleophilic attack of a highly polarized organomagnesium halide (Grignard reagent) on an electrophilic carbonyl carbon of an aldehyde, ketone, or ester. leah4sci.commasterorganicchemistry.com

A plausible and documented synthetic route for a closely related precursor involves the reaction of a Grignard reagent with an activated carboxylic acid derivative of 1-methylpiperidine. For instance, a patent describes the reaction of N,N-diethyl-1-methylpiperidine-4-carboxamide with a Grignard reagent to form a ketone, (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, which is a key intermediate that can be subsequently modified. google.com This demonstrates the viability of forming a C-C bond at the piperidine-4 position using this chemistry.

For the direct synthesis of the alcohol moiety, two primary Grignard strategies are applicable:

Reaction with an Aldehyde: A Grignard reagent, such as (1-methylpiperidin-4-yl)magnesium bromide, could react with a protected two-carbon aldehyde like 2-(benzyloxy)acetaldehyde. Subsequent deprotection would yield the desired 1,2-amino alcohol.

Reaction with an Epoxide: Alternatively, the same Grignard reagent could be used to open an epoxide ring, such as ethylene (B1197577) oxide. youtube.com This reaction, followed by an acidic workup, directly forms a primary alcohol two carbons away from the site of the original Grignard reagent. leah4sci.comyoutube.com

The following table summarizes potential Grignard reaction approaches for synthesizing alcohol functionalities on a piperidine scaffold.

| Electrophile | Grignard Reagent | Intermediate Product | Final Product Type |

| Formaldehyde | (1-methylpiperidin-4-yl)magnesium halide | 1-(1-methylpiperidin-4-yl)methanol | Primary Alcohol |

| Ethylene Oxide | (1-methylpiperidin-4-yl)magnesium halide | 2-(1-methylpiperidin-4-yl)ethanol | Primary Alcohol |

| 1-methylpiperidine-4-carbaldehyde | Methylmagnesium halide | 1-(1-methylpiperidin-4-yl)ethanol | Secondary Alcohol |

| Ester (e.g., Ethyl formate) | (1-methylpiperidin-4-yl)magnesium halide (2 equiv.) | di(1-methylpiperidin-4-yl)methanol | Secondary Alcohol |

Reductive Amination and Related Condensation Reactions

Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry, valued for its efficiency and operational simplicity. nih.govresearchgate.net This reaction forms a new carbon-nitrogen bond by converting a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine. wikipedia.org The process involves the condensation of the carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the target amine using a suitable reducing agent. nih.gov

This methodology is highly relevant for installing the amino group in this compound or its precursors. A key starting material, 1-methylpiperidin-4-one, is frequently employed in reductive amination protocols. nii.ac.jp A potential synthetic route could involve the reductive amination of 1-methylpiperidin-4-one with an aminoacetaldehyde equivalent, followed by reduction of the ketone. More directly, a precursor ketone such as 2-azido-1-(1-methylpiperidin-4-yl)ethan-1-one could be synthesized. The subsequent reduction of the azide (B81097) would yield the primary amine, and reduction of the ketone would give the alcohol functionality.

The choice of reducing agent is critical for the success of the reaction and is often selected to be mild enough not to reduce the initial carbonyl group before imine formation.

| Reducing Agent | Typical Substrates | Key Characteristics |

| Sodium borohydride (B1222165) (NaBH₄) | Aldehydes, Ketones | Common, cost-effective, but can also reduce the starting carbonyl. nih.gov |

| Sodium cyanoborohydride (NaBH₃CN) | Imines | Selective for the imine over the carbonyl under mildly acidic conditions. chim.it |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Aldehydes, Ketones | Mild, effective for a wide range of substrates, does not require pH control. nii.ac.jp |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Imines, Enamines | Often provides high yields and can be considered a greener option. chim.it |

Cross-Coupling Strategies for Aminoalkylation (e.g., Ni-Catalyzed Negishi)

Modern synthetic chemistry has seen the rise of powerful transition-metal-catalyzed cross-coupling reactions for the formation of C-C bonds. The Negishi reaction, which couples an organozinc reagent with an organic halide, is a prominent example. rsc.org While palladium catalysts are common, nickel catalysts have gained importance for their ability to couple alkyl partners and activate less reactive C-O and C-N bonds. rsc.orgyoutube.com

For a complex molecule like this compound, a nickel-catalyzed Negishi cross-coupling could theoretically be employed for the aminoalkylation step. This advanced strategy might involve coupling an organozinc reagent derived from the piperidine core with an electrophile containing the aminoethanol moiety. For example, a reaction could be designed between a (1-methylpiperidin-4-yl)zinc halide and a suitably protected 2-amino-1-haloethane derivative.

Recent developments in dual catalysis, such as combining nickel catalysis with photoredox catalysis, have enabled the coupling of α-amino radicals with halides, providing a novel route to aminoalkylation. nih.gov Such methods demonstrate high functional group tolerance and can be performed under mild conditions, representing the cutting edge of C-C bond formation for amine-containing structures. nih.gov

| Catalyst System | Coupling Partners | Reaction Type | Advantages |

| NiCl₂(dppp) | Alkylzinc reagent + Alkyl halide | Negishi Coupling | Effective for C(sp³)-C(sp³) bond formation. rsc.org |

| Ni(cod)₂ / Ligand | Organozinc reagent + Aryl/Alkyl electrophile | Negishi Coupling | Mild reaction conditions, high yields. nih.gov |

| NiCl₂ / Aminophosphine Ligand | Diarylzinc reagent + Aryl halide | Negishi Coupling | High catalyst activity at low loadings. nih.gov |

| Ni / Photoredox Catalyst | α-silylamine + Aryl halide | Aminoalkylation | Tolerates free amines, mild conditions. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly important in pharmaceutical manufacturing.

The synthesis of piperidine derivatives can be evaluated through a green chemistry lens:

Waste Prevention and Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials into the final product. youtube.com Catalytic reactions, such as catalytic hydrogenation in reductive amination, are preferred over stoichiometric reagents because they generate less waste. researchgate.net

Safer Solvents and Auxiliaries : Efforts have been made to replace hazardous organic solvents. For the synthesis of piperidone precursors, methods using deep eutectic solvents (DES), such as those made from glucose and choline (B1196258) chloride, have been developed as environmentally benign alternatives to volatile organic compounds. researchgate.net

Design for Energy Efficiency : Performing reactions at ambient temperature and pressure minimizes energy consumption. youtube.com The development of highly active catalysts, like those used in some modern cross-coupling reactions, allows for lower reaction temperatures. nih.gov Mechanochemistry, which uses mechanical energy to drive reactions, is another energy-efficient technique. nih.gov

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. nih.gov As discussed, catalytic reductive amination and nickel-catalyzed cross-couplings are prime examples that enhance selectivity, reduce waste, and allow for milder reaction conditions.

Reduce Derivatives : Unnecessary derivatization steps (use of protecting groups) should be minimized or avoided, as they require additional reagents and generate waste. youtube.com One-pot reactions, where multiple steps are performed in the same reactor, can reduce the need for intermediate purification and protection/deprotection steps. Reductive amination is often performed as a one-pot procedure. wikipedia.org

The table below highlights how specific synthetic methods align with green chemistry principles.

| Green Chemistry Principle | Application in Synthesis | Example Methodology |

| Catalysis | Use of small amounts of catalyst instead of stoichiometric reagents. | Catalytic hydrogenation for reductive amination; Ni-catalyzed cross-coupling. rsc.orgresearchgate.net |

| Atom Economy | Designing reactions where the maximum number of atoms from reactants are in the product. | [5+1] Annulation methods for piperidine synthesis. nih.gov |

| Safer Solvents | Replacing hazardous solvents with greener alternatives like water or DES. | Synthesis of piperidin-4-one derivatives in a glucose-urea deep eutectic solvent. researchgate.net |

| Reduce Derivatives | Avoiding protecting groups to shorten synthetic routes and reduce waste. | One-pot reductive amination reactions. wikipedia.org |

| Energy Efficiency | Using methods that operate at ambient temperature and pressure. | Photoredox/Nickel dual catalysis for C-C coupling. nih.gov |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformation Studies

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The 1H NMR spectrum of 2-Amino-1-(1-methylpiperidin-4-yl)ethanol is expected to display a series of signals corresponding to each unique proton environment. The chemical shift (δ) of each signal is influenced by the electronic environment of the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, with the magnitude of this interaction given by the coupling constant (J).

Based on the structure, the following proton signals can be predicted:

N-CH3 Protons: A singlet is anticipated for the three protons of the N-methyl group on the piperidine (B6355638) ring, likely appearing in the upfield region (approx. 2.2-2.4 ppm).

Piperidine Ring Protons: The protons on the piperidine ring would present as complex multiplets due to their diastereotopic nature and coupling between adjacent axial and equatorial protons. The protons on carbons adjacent to the nitrogen (C2/C6) would be expected downfield compared to the protons on C3/C5.

Piperidin-4-yl Methine Proton (C4-H): The proton at the C4 position of the piperidine ring, bonded to the ethanol (B145695) side chain, would likely appear as a multiplet due to coupling with the adjacent ring protons.

Ethanol Chain Methine Proton (-CH(OH)-): This proton would likely be a multiplet, coupled to the adjacent methylene (B1212753) protons (-CH2NH2) and the C4 proton of the piperidine ring. Its chemical shift would be influenced by the hydroxyl group, typically in the range of 3.5-4.0 ppm.

Ethanol Chain Methylene Protons (-CH2NH2): These two protons would be expected to show a signal coupled to the methine proton, likely appearing as a doublet of doublets or a more complex multiplet.

-OH and -NH2 Protons: The hydroxyl and amine protons are expected to appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature and they may exchange with deuterium (B1214612) in solvents like D2O, leading to their disappearance from the spectrum.

Predicted 1H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| N-CH₃ | ~2.2 - 2.4 | s (singlet) | Integral of 3H. |

| Piperidine CH₂ (axial/equatorial) | ~1.5 - 3.0 | m (multiplet) | Complex overlapping signals for 8H. Protons at C2/C6 are expected to be further downfield. |

| Piperidine CH (C4) | ~1.5 - 2.0 | m (multiplet) | Part of the complex piperidine signals. |

| -CH(OH)- | ~3.5 - 4.0 | m (multiplet) | Coupled to -CH₂NH₂ and piperidine C4-H. |

| -CH₂NH₂ | ~2.7 - 3.2 | m (multiplet) | Coupled to -CH(OH)-. |

| -OH, -NH₂ | Variable | br s (broad singlet) | Chemical shift is solvent and concentration dependent; signals disappear upon D₂O exchange. |

The 13C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The spectrum is typically proton-decoupled, resulting in a single peak for each unique carbon.

The structure of this compound contains 8 unique carbon atoms:

N-CH3 Carbon: Expected to appear upfield, around 45-50 ppm.

Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C2/C6) would be in the range of 55-60 ppm. The C3/C5 carbons would be further upfield (~25-35 ppm), and the C4 carbon, being a substituted methine, would have a distinct shift in a similar region.

Ethanol Chain Carbons: The carbon bearing the hydroxyl group (-CH(OH)-) would be the most downfield of the aliphatic carbons, likely in the 65-75 ppm range. The carbon bearing the amino group (-CH2NH2) would be expected around 40-50 ppm.

Predicted 13C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Multiplicity |

|---|---|---|

| N-CH₃ | ~45 - 50 | Positive (CH₃) |

| Piperidine C2/C6 | ~55 - 60 | Negative (CH₂) |

| Piperidine C3/C5 | ~25 - 35 | Negative (CH₂) |

| Piperidine C4 | ~30 - 40 | Positive (CH) |

| -CH(OH)- | ~65 - 75 | Positive (CH) |

| -CH₂NH₂ | ~40 - 50 | Negative (CH₂) |

2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (1H-1H) couplings. Key correlations would be expected between the -CH(OH)- proton and the -CH2NH2 protons, confirming the ethanolamine (B43304) fragment. Additionally, correlations among the interconnected protons of the piperidine ring would help assign the complex multiplets of the ring system.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond 1H-13C correlations). It would definitively link the proton signals from the 1H NMR spectrum to their corresponding carbon signals in the 13C NMR spectrum, confirming the assignment of each CH, CH2, and CH3 group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (2JCH and 3JCH). It is vital for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the N-CH3 protons to the C2 and C6 carbons of the piperidine ring. Crucially, it would also show correlations between the protons on the ethanol side chain (-CH(OH)- and -CH2NH2) and the C3, C4, and C5 carbons of the piperidine ring, unequivocally establishing the point of attachment between the side chain and the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

ESI is a soft ionization technique that typically generates a protonated molecular ion, [M+H]+. For this compound (C8H18N2O, Molecular Weight: 158.24 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent ion at a mass-to-charge ratio (m/z) of 159.25.

Tandem mass spectrometry (MS/MS) of the [M+H]+ ion would induce fragmentation, providing structural insights. Common fragmentation pathways for piperidine alkaloids and amino alcohols include: nih.govscielo.br

Loss of Water: A neutral loss of 18 Da (H2O) from the protonated parent ion is a common fragmentation for alcohols, which would yield a fragment ion at m/z 141.

Piperidine Ring Fragmentation: Cleavage of the piperidine ring is a characteristic fragmentation pathway for such alkaloids. nih.govxml-journal.net This can lead to a variety of fragment ions depending on the specific bonds that are broken.

Cleavage of the Side Chain: Scission of the bond between the ring and the ethanolamine side chain could occur, leading to characteristic fragments representing each part of the molecule.

HRMS provides a highly accurate mass measurement of an ion, allowing for the determination of its elemental formula. This technique is used to confirm the identity of the compound with high confidence. For the protonated molecule [M+H]+ of this compound, the calculated exact mass would be used to confirm the elemental composition of C8H19N2O+.

Predicted Mass Spectrometry Data

| Technique | Ion | Predicted m/z (Exact Mass) | Elemental Formula |

|---|---|---|---|

| HRMS (ESI+) | [M+H]⁺ | 159.1543 | C₈H₁₉N₂O⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a polar compound like this compound, LC-MS is indispensable for confirming its molecular weight and assessing its purity.

In a typical LC-MS analysis, the compound is first separated from impurities on a reversed-phase column (e.g., C18) using a polar mobile phase. Following separation, the analyte is introduced into the mass spectrometer, usually employing an electrospray ionization (ESI) source, which is well-suited for ionizing polar molecules. In positive ionization mode, the compound is expected to be protonated, primarily at the basic nitrogen atoms of the piperidine ring and the primary amine.

The primary ion observed would be the protonated molecule [M+H]⁺. For this compound (molar mass: 158.24 g/mol ), this would correspond to an m/z of approximately 159.25. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides a fingerprint for the molecule, confirming the connectivity of its atoms. For amino compounds, a common fragmentation pathway involves the neutral loss of small molecules like water or ammonia (B1221849). ut.ee

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Structure |

| 159.25 ([M+H]⁺) | 141.24 | H₂O (18.01 Da) | Loss of the hydroxyl group as water |

| 159.25 ([M+H]⁺) | 142.22 | NH₃ (17.03 Da) | Loss of the primary amino group as ammonia |

| 159.25 ([M+H]⁺) | 114.13 | C₂H₅NO (59.04 Da) | Cleavage of the ethanolamine side chain |

| 159.25 ([M+H]⁺) | 98.11 | C₃H₇NO (73.05 Da) | Cleavage at the piperidine ring |

This table presents predicted data based on the compound's structure and general fragmentation principles for similar amino alcohols.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different bonds.

The structure of this compound contains several key functional groups: a hydroxyl (-OH) group, a primary amine (-NH₂) group, a tertiary amine (N-CH₃), and aliphatic C-H bonds within the piperidine ring and ethyl chain. Each of these groups has a distinct absorption range in the IR spectrum. The presence of broad absorption bands due to O-H and N-H stretching is a key indicator, often overlapping in the 3200-3500 cm⁻¹ region. Data from similar amino alcohol compounds, such as 2-amino-2-methyl-1-propanol, show characteristic absorptions for these groups. nist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200 - 3500 (Broad) |

| N-H (Primary Amine) | Stretching | 3300 - 3500 (Two bands, may be weak) |

| N-H (Primary Amine) | Bending (Scissoring) | 1590 - 1650 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-O (Alcohol) | Stretching | 1050 - 1260 |

| C-N (Amine) | Stretching | 1020 - 1250 |

This table is based on established IR correlation charts and data from the NIST Chemistry WebBook for analogous compounds. nist.govnist.gov

Chromatographic Techniques for Compound Purity and Isolation

Chromatographic methods are central to both the purification of this compound after its synthesis and the subsequent assessment of its purity.

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a synthesized compound. For a polar, basic compound like this compound, a reversed-phase HPLC method is typically developed. Due to the presence of the amine groups, peak tailing can be an issue on standard silica-based C18 columns. This can often be mitigated by using a mobile phase with a slightly acidic pH (e.g., using formic acid or acetic acid as an additive) or by employing an ion-pairing agent like heptafluorobutyric acid (HFBA). nih.govnih.gov

Purity is assessed by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A well-developed method should be able to separate the target compound from any starting materials, by-products, or degradation products.

Table 3: Exemplary HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol (B129727) or Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40-50 °C |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

This table outlines a general-purpose HPLC method applicable to polar basic compounds, based on common practices in the field. nih.govnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. For the synthesis of this compound, which could, for instance, involve the reduction of a corresponding amino ketone, TLC is an ideal tool.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting material and, if available, the pure product as references. The plate is then developed in a suitable solvent system (e.g., a mixture of dichloromethane (B109758) and methanol). As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the more polar product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible. youtube.com

Table 4: Hypothetical TLC Data for Reaction Monitoring

| Compound | Hypothetical R_f Value | Visualization Method | Observation |

| Starting Material (Amino Ketone) | 0.65 | UV light (if chromophore is present) or Potassium Permanganate stain | Spot disappears over time. |

| Product (Amino Alcohol) | 0.30 | Potassium Permanganate or Ninhydrin stain | Spot appears and intensifies. |

R_f values are highly dependent on the exact TLC conditions (plate, eluent) and are presented here for illustrative purposes. The product is expected to be more polar and thus have a lower R_f value.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself may be challenging, preparing a derivative can facilitate crystallization.

If the compound or a suitable salt or derivative forms a single crystal, X-ray diffraction analysis can provide unambiguous information on:

Absolute Configuration: For chiral molecules, it can distinguish between enantiomers. The title compound is chiral at the carbon atom bearing the hydroxyl group.

Conformation: It reveals the exact spatial orientation of the piperidine ring (e.g., chair conformation) and the substituent groups.

Intermolecular Interactions: It details hydrogen bonding and other non-covalent interactions in the crystal lattice.

For example, crystal structure analysis of a complex hydrazone derivative containing a piperidine moiety provided precise bond lengths, angles, and details of the hydrogen-bonding network that stabilizes the 3D structure in the solid state. researchgate.net This type of data is invaluable for understanding the molecule's intrinsic structural properties.

Table 5: Illustrative Data Obtainable from X-ray Crystallography of a Piperidine Derivative

| Parameter | Example of Information Obtained |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Bond Lengths | C-C, C-N, C-O distances (e.g., in Ångstroms) |

| Bond Angles | Angles between atoms (e.g., in degrees) |

| Torsion Angles | Dihedral angles defining molecular conformation |

| Hydrogen Bonds | Identification of donor-acceptor pairs and distances |

This table illustrates the type of detailed structural parameters that can be determined, based on published data for a related piperidine derivative. researchgate.net

Stereochemical Investigations of 2 Amino 1 1 Methylpiperidin 4 Yl Ethanol

Chirality and Stereoisomerism in the Amino Alcohol Moiety

The structure of 2-Amino-1-(1-methylpiperidin-4-yl)ethanol contains a stereocenter within its amino alcohol portion. The carbon atom bonded to the hydroxyl (-OH) group is a chiral center because it is attached to four distinct substituent groups. This chirality means the molecule is not superimposable on its mirror image, giving rise to two different stereoisomers known as enantiomers.

These enantiomers, designated as (R)- and (S)- isomers based on the Cahn-Ingold-Prelog priority rules, are physically and chemically identical in an achiral environment but will interact differently with other chiral molecules, including biological targets like enzymes and receptors. nih.gov The existence of this chiral center is a fundamental aspect of the molecule's stereochemistry.

| Substituents on the Chiral Carbon of this compound |

| Hydrogen atom (-H) |

| Hydroxyl group (-OH) |

| Amino group (-NH₂) |

| 1-methylpiperidin-4-yl group |

Conformation of the Piperidine (B6355638) Ring (e.g., Chair Conformation)

The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts a puckered chair conformation to minimize angular and torsional strain. wikipedia.org For piperidine and its derivatives, two primary chair conformations are possible, which can rapidly interconvert. wikipedia.org In the case of N-substituted piperidines, such as N-methylpiperidine, the conformation where the methyl group occupies an equatorial position is significantly more stable and therefore preferred over the axial conformation. wikipedia.org This preference is due to the reduction of steric hindrance.

The large substituent at the C-4 position (the aminoethanol group) would also strongly prefer to be in an equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogen atoms on the ring. Therefore, the most stable conformation of this compound is a chair form with both the N-methyl group and the C-4 aminoethanol substituent in equatorial positions.

| Conformational Feature | Preferred Orientation | Reason for Preference |

| Piperidine Ring | Chair Conformation | Minimizes ring strain (angular and torsional). wikipedia.org |

| N-Methyl Group | Equatorial | Avoids steric clash with axial hydrogens. wikipedia.org |

| C-4 Substituent | Equatorial | Minimizes 1,3-diaxial steric interactions. |

Methods for Stereoisomer Synthesis and Separation

The production of a single, desired stereoisomer is a common goal in medicinal chemistry, as different enantiomers can have vastly different biological effects. nih.gov This can be achieved either by stereoselective synthesis or by separating a mixture of stereoisomers (a racemate).

Stereoselective Synthesis These methods aim to create a single enantiomer directly.

Asymmetric Transfer Hydrogenation : A highly effective strategy involves the ruthenium-catalyzed asymmetric transfer hydrogenation of a precursor molecule, specifically an unprotected α-ketoamine. nih.gov This method can produce chiral 1,2-amino alcohols with very high enantioselectivity. nih.gov

Asymmetric Aminohydroxylation : The Sharpless asymmetric aminohydroxylation reaction can be used to install the amino and hydroxyl groups across a double bond of an alkene precursor in a stereocontrolled manner.

Separation of Stereoisomers (Resolution) When a synthesis produces a racemic (50:50) mixture of enantiomers, they must be separated in a process called resolution. libretexts.orglibretexts.org Since enantiomers have identical physical properties (e.g., boiling point, solubility), they cannot be separated by standard techniques. libretexts.org The most common method involves converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org

Diastereomeric Salt Formation : The racemic amino alcohol is reacted with a single enantiomer of a chiral acid (known as a resolving agent). libretexts.org This acid-base reaction forms a mixture of two diastereomeric salts.

Separation : The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent. libretexts.orglibretexts.org This technique is known as fractional crystallization.

Recovery : After separating the diastereomeric salts, the addition of a base or acid neutralizes the salt, liberating the pure, single enantiomer of the amino alcohol and recovering the resolving agent. libretexts.orglibretexts.org

| Type of Resolving Agent | Examples | Used to Resolve |

| Chiral Acids | (+)-Tartaric acid, (R)-(-)-Mandelic acid | Racemic bases (amines) libretexts.org |

| Chiral Bases | Brucine, Strychnine, (R)-1-Phenylethanamine | Racemic acids libretexts.orglibretexts.org |

Influence of Stereochemistry on Molecular Interactions and Biological Activity

Stereochemistry is a pivotal factor in drug action because biological systems, such as enzymes and receptors, are inherently chiral. nih.gov The specific three-dimensional shape of a molecule dictates how well it can fit into the binding site of a biological target.

The two enantiomers of this compound will interact differently with chiral biological targets. One isomer (the eutomer) may bind with high affinity and elicit a strong biological response, while the other isomer (the distomer) may bind weakly or not at all, resulting in lower activity or even a different, unintended effect. nih.govjohnshopkins.edu This difference in interaction is analogous to how a right hand fits well into a right-handed glove but poorly into a left-handed one.

Studies on various chiral compounds, including piperidine derivatives, have repeatedly shown that stereochemistry can significantly impact biological activity. nih.govnih.gov This influence extends beyond target binding to affect pharmacokinetics, including how the molecule is absorbed, distributed, metabolized, and excreted. nih.gov Therefore, identifying the most active and safest stereoisomer is a crucial step in the development of therapeutic agents. johnshopkins.edu

Chemical Transformations and Derivatization Studies of 2 Amino 1 1 Methylpiperidin 4 Yl Ethanol

Reactions Involving the Amino Group (e.g., Acylation, Alkylation)

The primary amino group (-NH₂) is a key site for derivatization due to its nucleophilicity. Standard organic transformations can be readily applied to modify this group.

Acylation: The amino group can be converted into a wide range of amides through acylation. This is typically achieved by reacting the parent compound with acylating agents such as acyl chlorides or acid anhydrides under basic conditions. The resulting amides are often more stable and exhibit different physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which is a common strategy in medicinal chemistry. For example, studies on related piperidine (B6355638) derivatives show that modifying amine substituents is a key strategy for altering biological activity.

Alkylation: The primary amine can undergo alkylation to form secondary or tertiary amines. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is a common method for introducing specific alkyl groups. Direct alkylation with alkyl halides can also be employed, though it may lead to over-alkylation. These modifications directly impact the basicity and steric profile of the nitrogen atom. In related structures, such as 2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol, the nitrogen atom can undergo further alkylation reactions to modify the compound's properties. evitachem.com

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification)

The secondary hydroxyl group (-OH) offers another point for derivatization, though its reactivity must be considered in the context of the more nucleophilic amino group.

Esterification: The hydroxyl group can be acylated to form esters. However, due to the higher nucleophilicity of the primary amine, selective O-acylation is challenging without a protecting group strategy. nih.gov A common synthetic route involves first protecting the amino group (e.g., as a tert-butoxycarbonyl, or Boc, carbamate), followed by esterification of the hydroxyl group using an acyl chloride or a carboxylic acid with a coupling agent. A final deprotection step then yields the O-acylated derivative. Esterification is a critical transformation; in related but distinct molecular contexts, compounds have been shown to undergo trans-esterification catalyzed by carboxylesterases in the presence of alcohols like ethanol (B145695). nih.gov General methods for the esterification of amino acids, which also contain both amino and carboxyl (a form of hydroxyl) groups, often employ reagents like trimethylchlorosilane in methanol (B129727) to achieve high yields under mild conditions. nih.gov

Etherification: The formation of ethers from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This typically requires deprotonation of the alcohol with a strong base to form an alkoxide, which then reacts with an alkyl halide. Similar to esterification, this reaction generally necessitates prior protection of the amino group to prevent competitive N-alkylation. nih.gov

Modifications of the Piperidine Ring System

The piperidine ring itself, particularly the N-methyl group, is a target for modification to explore structure-activity relationships.

N-Demethylation and Re-alkylation: The N-methyl tertiary amine of the piperidine ring can be demethylated to the corresponding secondary amine. This transformation opens the door for introducing a variety of other substituents at the N-1 position. This N-substituent is often a critical determinant of biological activity. In studies of other 4-substituted piperidine derivatives, replacing the N-methyl group with hydrogen, ethyl, or tosyl groups resulted in significant changes in receptor affinity. nih.gov

Ring Modification and Replacement: In broader drug discovery efforts, more drastic modifications are often explored. This can include the introduction of spirocyclic systems onto the piperidine ring to alter its conformational properties and interactions with biological targets. beilstein-journals.org In some cases, the entire piperidine ring may be replaced with other cyclic amine systems, such as homopiperazine (B121016) or different heterocyclic scaffolds, to improve properties like metabolic stability or binding affinity. nih.gov

Exploration of 2-Amino-1-(1-methylpiperidin-4-yl)ethanol as a Synthetic Intermediate for Novel Analogues

The presence of multiple, distinct functional groups makes this compound a valuable synthetic intermediate or building block for creating libraries of new chemical entities. The piperidine motif is a common feature in many pharmaceuticals, and its derivatives are of significant interest in drug development. evitachem.combeilstein-journals.org

The strategic, stepwise modification of the amino, hydroxyl, and piperidine nitrogen sites allows for a systematic exploration of the chemical space around the core scaffold. For instance, a library of compounds could be generated by first creating a set of N-acyl derivatives (modifying the amino group), and then each of these could be further modified at the hydroxyl position. This systematic approach is fundamental to understanding how specific structural changes affect biological activity. Piperidine derivatives are frequently used as key intermediates in multi-step syntheses of complex molecules. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound correlates with its biological activity. For derivatives of this compound, SAR studies would focus on how modifications at the three reactive sites impact a given biological endpoint. While specific SAR data for this exact compound is not detailed in the provided literature, studies on analogous structures provide valuable insights into the types of relationships that can be expected.

Key findings from SAR studies on related piperidine and amino alcohol derivatives include:

Importance of N-Substituents: In a series of 4-(2-aminoethyl)piperidine derivatives, the substituent on the piperidine nitrogen was critical for σ₁ receptor affinity. N-methylpiperidines showed high affinity, whereas derivatives with a proton (N-H), a larger ethyl group, or an electron-withdrawing tosyl group had significantly lower affinity. nih.gov

Role of Stereochemistry: For many amino alcohol derivatives, stereochemistry is crucial for biological function. In one study of antifungal agents, only compounds with the S-configuration at the carbon bearing the hydroxyl group showed activity. nih.gov

Impact of Ring Unsaturation: Introducing unsaturation into the piperidine ring can dramatically alter activity. A ten-fold increase in potency against Trypanosoma cruzi was observed when moving from a piperidine to a tetrahydropyridine (B1245486) ring in one series of compounds. dndi.org

Electronic Effects of Substituents: The electronic properties of substituents can be determinant. In one study, electron-rich aromatic amides attached to a piperidine scaffold were active, while electron-deficient analogues were inactive. dndi.org

Cooperative Functional Groups: The interplay between functional groups can be essential. In a series of isosteviol-based 1,3-aminoalcohols, the simultaneous presence of a basic secondary amine and an ester function was found to be necessary for antiproliferative effects. nih.gov

These examples underscore the importance of systematic derivatization to probe the structural requirements for biological activity.

Computational Chemistry and Molecular Modeling of 2 Amino 1 1 Methylpiperidin 4 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electronic distribution and energy landscape, which are crucial for predicting chemical reactivity and stability.

The electronic structure of a molecule is key to its chemical behavior. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information about the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be chemically reactive. nih.gov

Quantum computational methods such as Density Functional Theory (DFT) and ab-initio Hartree-Fock techniques are employed to calculate these electronic properties. nih.gov These calculations can reveal regions of the molecule that are prone to electrophilic or nucleophilic attack, which is visualized through molecular electrostatic potential (MEP) maps. nih.gov

Table 1: Calculated Electronic Properties of a Related Pyrimidine (B1678525) Derivative

| Parameter | Value |

|---|---|

| HOMO-LUMO Energy Gap | 4.6255 eV |

This data for a related pyrimidine derivative illustrates the type of information obtained from HOMO-LUMO analysis, indicating a reactive molecule. nih.gov

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and their corresponding energy levels. By exploring the potential energy surface (PES), the most stable conformer, which corresponds to the global energy minimum, can be determined. nih.gov

This analysis is typically performed by systematically rotating key dihedral angles and calculating the energy at each step. nih.gov The resulting energy landscape reveals the various low-energy conformations that the molecule can adopt, providing insight into its flexibility and how it might interact with a binding site.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mendeley.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. wikipedia.org

Docking simulations predict how a ligand, such as 2-Amino-1-(1-methylpiperidin-4-yl)ethanol, fits into the binding site of a target protein. The simulation generates various possible binding poses and ranks them based on a scoring function. The top-ranked poses provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

For instance, in a study of potential inhibitors for trypanosomal cysteine proteases, docking identified key amino acid residues like Gly19, Gly23, Gly65, Asp161, and Trp184 as being crucial for binding. researchgate.net The analysis of these interactions is vital for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

Table 2: Key Interacting Residues in a Rhodesain-Ligand Complex

| Amino Acid | Interaction Type |

|---|---|

| Gly23 | Hydrogen Bond |

| Cys25 | - |

| Trp26 | Hydrophobic |

| Gly65 | Hydrogen Bond |

| Asp161 | Hydrogen Bond |

| His162 | - |

This table illustrates the types of interactions that can be identified through docking studies. researchgate.net

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. wikipedia.org These functions calculate a score that represents the strength of the interaction, with more negative scores generally indicating a stronger binding. wikipedia.org There are several classes of scoring functions, including force-field based, empirical, and knowledge-based functions. researchgate.net

Binding free energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), provide a more accurate estimation of binding affinity. semanticscholar.org These methods account for solvation effects and are often used to rescore docking poses to improve the prediction of binding strength. semanticscholar.org For example, MM/PBSA calculations have been used to confirm high binding energies for ligands targeting rhodesain, with van der Waals interactions being the dominant stabilizing force. researchgate.net

Table 3: Example Docking Scores for Potential α-Amylase Inhibitors

| Compound | Docking Score (kcal/mol) |

|---|---|

| Compound 4e | -7.43 |

This table provides an example of docking scores obtained in a study of α-amylase inhibitors. nih.gov

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time. These simulations model the movements of atoms and molecules, offering insights into the flexibility of the ligand and the target protein, as well as the stability of their complex. nih.gov

MD simulations are particularly useful for refining the results of molecular docking. By simulating the ligand-protein complex in a realistic environment, often including water molecules, the stability of the predicted binding pose can be assessed. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation is a common metric used to evaluate the stability of the complex. nih.gov Furthermore, MD simulations can reveal conformational changes that occur upon ligand binding and provide a more detailed understanding of the energetics of the interaction. nih.govnih.gov

Ligand-Based and Structure-Based Drug Design Strategies

The development of novel drugs based on the this compound scaffold can be pursued through two primary computational drug design paradigms: ligand-based and structure-based methods. The choice between these strategies is fundamentally determined by the availability of the three-dimensional (3D) structure of the biological target (e.g., a receptor or enzyme). nih.gov

Ligand-Based Drug Design

When the 3D structure of the intended biological target is unknown or not of high resolution, researchers can employ ligand-based drug design (LBDD). nih.gov This approach leverages the information from a set of molecules known to interact with the target to develop a model that predicts the activity of new, untested compounds.

One of the principal LBDD methods is pharmacophore modeling . A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. For this compound, a hypothetical pharmacophore model would include features such as:

A hydrogen bond donor (from the hydroxyl and amino groups).

A hydrogen bond acceptor (the nitrogen of the amino group and the oxygen of the hydroxyl group).

A positive ionizable feature (the tertiary amine of the piperidine (B6355638) ring, which would be protonated at physiological pH).

Hydrophobic features (the aliphatic carbon atoms of the piperidine ring).

By aligning a series of active analogs, a common pharmacophore model can be generated. This model then serves as a 3D query to screen virtual compound libraries to identify new molecules with different chemical scaffolds but the same essential features, potentially leading to the discovery of novel hits. drugdesign.org

Another powerful LBDD technique is Quantitative Structure-Activity Relationship (QSAR) . QSAR models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov To build a QSAR model for derivatives of this compound, a library of analogs would be synthesized and tested for a specific biological activity. Molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties) for each analog would then be correlated with their measured activity. A statistically robust QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.net

Table 1: Hypothetical QSAR Data for this compound Analogs

This table illustrates a hypothetical dataset that could be used to generate a QSAR model. The biological activity (e.g., IC₅₀) is correlated with various calculated molecular descriptors.

| Compound ID | R-group Modification | LogP | Polar Surface Area (Ų) | Biological Activity (IC₅₀, nM) |

| Parent | (2-Amino-1-hydroxyethyl) | 0.8 | 61.5 | 150 |

| Analog-1 | (2-Acetylamino-1-hydroxyethyl) | 0.5 | 80.4 | 95 |

| Analog-2 | (2-Amino-1-methoxyethyl) | 1.1 | 52.3 | 210 |

| Analog-3 | (2-Amino-1-hydroxypropyl) | 1.2 | 61.5 | 130 |

| Analog-4 | (2-Dimethylamino-1-hydroxyethyl) | 1.3 | 44.8 | 180 |

Structure-Based Drug Design

When a high-resolution 3D structure of the biological target is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) becomes the preferred strategy. SBDD involves using the target's structural information to design ligands with high affinity and selectivity. plos.org

Molecular docking is a cornerstone of SBDD. This computational technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. nih.gov In a hypothetical docking study, this compound would be placed into the binding site of a target protein. The algorithm would then explore various conformations and orientations of the molecule, scoring them based on the interactions formed with the protein's amino acid residues. Key interactions would likely involve:

Hydrogen bonds between the ligand's hydroxyl and amino groups and polar residues like serine, threonine, or aspartate in the binding pocket.

Ionic interactions (salt bridges) between the protonated piperidine nitrogen and acidic residues such as aspartate or glutamate. nih.gov

Hydrophobic interactions between the piperidine ring's methylene (B1212753) groups and nonpolar residues like valine, leucine, or isoleucine.

The results of docking studies can rationalize the activity of known ligands and guide the modification of the scaffold to enhance binding affinity. For instance, if the docking pose reveals an empty hydrophobic pocket adjacent to the piperidine ring, adding a suitable hydrophobic substituent could lead to a more potent inhibitor. plos.org

Table 2: Potential Interactions from a Hypothetical Docking Study of this compound

This table summarizes the types of interactions that could be identified in a molecular docking simulation of the compound within a target's active site.

| Functional Group of Ligand | Potential Interacting Residue(s) in Target | Type of Interaction |

| Hydroxyl (-OH) | Asp, Glu, Asn, Gln | Hydrogen Bond |

| Amino (-NH₂) | Ser, Thr, Asp, Main-chain Carbonyl | Hydrogen Bond |

| Protonated Piperidine Nitrogen | Asp, Glu | Ionic Bond (Salt Bridge) |

| Piperidine Ring (CH₂) | Val, Leu, Ile, Phe | Hydrophobic (van der Waals) |

Beyond single-ligand docking, SBDD also encompasses virtual screening , where large databases of compounds are computationally docked against a target to identify potential hits. Furthermore, de novo design algorithms can use the structure of the binding site to build novel molecules from scratch, piece by piece, ensuring a perfect fit. These advanced strategies, applied to the unique chiral scaffold of this compound, hold significant promise for the discovery of novel and effective therapeutic agents. clinmedkaz.org

In Vitro Biological Activity and Mechanistic Insights of 2 Amino 1 1 Methylpiperidin 4 Yl Ethanol and Its Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of piperidine (B6355638) derivatives has been evaluated against a range of pathogenic bacteria and fungi. These studies are crucial for identifying new agents to combat infectious diseases.

Evaluation against Bacterial Strains (e.g., Staphylococcus aureus, Enterobacter sp.)

Derivatives of piperidin-4-one, a core structure related to the title compound, have been synthesized and assessed for their antibacterial efficacy. In one study, a novel synthesized piperidin-4-one derivative (II) and its thiosemicarbazide (B42300) analogue (III) were tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Enterobacter sp. using the agar (B569324) dilution method. nih.gov

The results indicated that both compounds exhibited antibacterial activity, with their inhibitory effect being concentration-dependent. Notably, the thiosemicarbazide derivative (III) demonstrated superior antimicrobial activity compared to its parent piperidin-4-one (II). nih.gov The study also observed that the Gram-positive S. aureus was more susceptible to both compounds than the Gram-negative Enterobacter sp. nih.gov This highlights the influence of specific structural modifications on the antibacterial spectrum and potency. Research into other nitrogen-based heterocycles has also shown varied activity against S. aureus, with some derivatives showing potent inhibition while others have a weaker response. nih.gov

Table 1: Comparative Antibacterial Activity of Piperidin-4-one Derivatives

| Compound | Target Bacteria | Relative Activity |

|---|---|---|

| Piperidin-4-one Derivative (II) | Staphylococcus aureus | Moderate |

| Enterobacter sp. | Low | |

| Thiosemicarbazide Derivative (III) | Staphylococcus aureus | High |

| Enterobacter sp. | Moderate |

This table is a qualitative summary based on findings reported in the Jordan Journal of Chemistry, where compound III was found to be more effective than compound II. nih.gov

Assessment against Fungal Strains (e.g., A. niger, C. albicans)

The antifungal properties of compounds structurally related to 2-Amino-1-(1-methylpiperidin-4-yl)ethanol have been investigated against common fungal pathogens like Aspergillus niger and Candida albicans. researchgate.net While direct studies on the title compound are limited, research on analogous heterocyclic structures provides insight into their potential antifungal roles.

For instance, certain 2-aminobenzoic acid derivatives have demonstrated the ability to inhibit the growth of C. albicans by more than 80%. nih.gov These compounds were found to act synergistically with existing antifungal drugs and could inhibit biofilm formation, a key factor in fungal virulence. nih.gov Other research on different diterpenoid metabolites showed mild to moderate antifungal activity against both A. niger and C. albicans. nih.gov Similarly, certain oxazole (B20620) derivatives have also been screened for activity against these fungal strains. mdpi.com These findings underscore the broad efforts to identify novel heterocyclic agents to treat fungal infections caused by organisms such as C. albicans and A. niger. researchgate.netnih.gov

Antiproliferative and Antitumor Activity in Cell Lines

The potential of this compound derivatives and related nitrogen heterocycles as anticancer agents is an active area of investigation. These studies involve screening against various human cancer cell lines to determine cytotoxicity and exploring the underlying molecular mechanisms of action.

Assessment in Human Cancer Cell Lines (e.g., H2228, A549, MCF-7, HCT116, HepG2, HeLa, MDA-MB-231)

The antiproliferative effects of various heterocyclic compounds structurally related to piperidine have been evaluated. For example, a series of 5,5-diphenylhydantoin derivatives incorporating a Schiff's base were tested against human colorectal carcinoma (HCT-116), hepatoblastoma (HePG-2), and breast adenocarcinoma (MCF-7) cell lines. One derivative, compound 24 , showed significant cytotoxic activity, with IC₅₀ values of 12.83 µM against HCT-116, 9.07 µM against HePG-2, and 4.92 µM against MCF-7.

In another study, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid were screened against multiple human cancer cell lines, including lung adenocarcinoma (A549), cervical cancer (HeLa), hepatocellular carcinoma (HepG2), breast carcinoma (MCF-7), and triple-negative breast carcinoma (MDA-MB-231). Several of these synthesized compounds exhibited promising antiproliferative activity and a high selectivity index. The antiproliferative potential of piperidine derivatives has also been noted against A549 lung cancer cells. researchgate.net

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Heterocyclic Derivatives in Human Cancer Cell Lines

| Compound Class | Cell Line | HCT-116 | HePG-2 | MCF-7 | A549 |

|---|---|---|---|---|---|

| 5,5-diphenylhydantoin derivative (Cmpd 24) | Colorectal | 12.83 | - | - | - |

| Hepatocellular | - | 9.07 | - | - | |

| Breast | - | - | 4.92 | - | |

| Piperidine derivative (Piperine) researchgate.net | Lung | - | - | - | Activity noted |

Data is compiled from multiple sources investigating different, but structurally related, heterocyclic compounds.

Target-Specific Inhibitory Activity (e.g., ALK, EGFR, NMT, COX-2, PDE4B, TNF-α, H3 receptor)

Research into the mechanisms of antiproliferative activity often involves identifying specific molecular targets. Derivatives of nitrogen heterocycles have been shown to inhibit key enzymes involved in cancer progression.

For instance, certain 5,5-diphenylhydantoin derivatives have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). One derivative exhibited IC₅₀ values of 0.07 µM for EGFR and 0.04 µM for HER2, comparable to reference drugs.

Phosphodiesterase 4 (PDE4), particularly the PDE4B subtype, has emerged as another important therapeutic target. Inhibition of PDE4B can reduce inflammation-driven fibrosis and has shown promise in preclinical models. While pan-PDE4 inhibitors are available for other inflammatory diseases, preferential PDE4B inhibitors are being developed to potentially target lung diseases with greater specificity and fewer side effects. Studies have also shown that PDE4 inhibition can protect against cellular stress in liver cells.

Additionally, other related heterocyclic compounds, such as 2-amino-1,3-benzoxazines, have been tested for their ability to inhibit DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair.

Table 3: Target-Specific Inhibitory Activity (IC₅₀) of Related Heterocyclic Compounds

| Compound Class | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 5,5-diphenylhydantoin derivative | EGFR | 0.07 |

| HER2 | 0.04 | |

| 2-amino-1,3-benzoxazine derivative | DNA-PK | 1.6 - 4 |

Data is compiled from studies on structurally related heterocyclic compounds, not the specific title compound.

Mechanistic Studies of Cellular Responses (e.g., Kinase Protein Phosphorylation, Apoptosis Induction, Anti-colony Formation)

Understanding the cellular response to these compounds is key to elucidating their anticancer mechanisms. Studies have focused on processes like the inhibition of protein kinases, the induction of programmed cell death (apoptosis), and the suppression of cancer cell colony formation.

The inhibition of kinase phosphorylation is a primary mechanism for many anticancer agents. As noted, derivatives have been developed to inhibit the activity of DNA-PK and receptor tyrosine kinases like EGFR. Inhibition of these kinases disrupts signaling pathways that are crucial for cancer cell growth and survival. nih.gov

Apoptosis induction is another critical mechanism. A highly active 5,5-diphenylhydantoin derivative was found to induce apoptosis by reducing the levels of the anti-apoptotic protein BCL-2 and causing cell cycle arrest in the G2/M phase. Similarly, studies on other compounds show apoptosis induction through the activation of caspases and cleavage of PARP1. The pattern of DNA fragmentation observed in cells treated with a piperidine nitroxide also pointed to an apoptotic mode of cell death.

The ability of a compound to prevent cancer cells from forming colonies is a direct measure of its antiproliferative effect. The cytotoxic activities detailed in section 7.2.1, which measure cell viability after treatment, are indicative of an anti-colony formation effect. nih.gov Compounds that show high cytotoxicity against cell lines like HCT-116, HepG2, and MCF-7 effectively inhibit the ability of single cells to proliferate and form colonies. nih.gov

Antioxidant Activity Evaluation (e.g., DPPH radical scavenging)

The evaluation of antioxidant activity is a crucial step in characterizing the therapeutic potential of novel synthetic compounds. One of the most common in vitro methods for this assessment is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. psu.edunih.gov This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which is characterized by a deep violet color and a strong absorbance maximum around 517 nm. psu.edu When the DPPH radical is reduced by an antioxidant, its color fades to a pale yellow, and the absorbance decreases. This change in absorbance is spectrophotometrically measured to determine the radical scavenging capacity of the test compound. nih.gov

The antioxidant potential is often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov A lower IC50 value indicates a higher antioxidant activity. nih.gov Studies on various heterocyclic compounds, including those with piperidine moieties, have utilized the DPPH assay to quantify their antioxidant effects. researchgate.net For instance, research on certain piperazine (B1678402) derivatives showed that their ability to scavenge DPPH radicals was comparable to that of the standard antioxidant Butylated Hydroxytoluene (BHT). psu.edu The hydrogen-donating ability of the molecule is a key contributor to its free radical scavenging potential. psu.edu The versatility of the DPPH assay allows for the testing of both hydrophilic and lipophilic compounds, making it a widely used screening method. nih.gov

Interactive Table: DPPH Radical Scavenging Activity

| Compound/Extract | IC50 Value (µg/mL) | Standard | Reference |

|---|---|---|---|

| Methanol (B129727) extract of Lippia adoensis | 49.17 ± 1.26 | - | nih.gov |

| Aqueous extract of Lippia adoensis | 20.99 ± 8.6 | - | nih.gov |

| Compound 2c (a piperazine derivative) | 45.5 | BHT (47.5 µg/mL) | psu.edu |

This table presents example data from various antioxidant studies to illustrate how results are typically reported and is not specific to this compound.

Enzyme Inhibition Studies and Kinetic Analysis

Derivatives of piperidine are frequently investigated for their ability to inhibit various enzymes, which is a key strategy in drug discovery for numerous diseases. Enzyme inhibition studies are performed to determine the potency of a compound (often expressed as an IC50 value) and to understand its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov Kinetic analysis provides deeper insights into how the inhibitor interacts with the enzyme and its substrate. nih.gov

For example, piperidine-based compounds have been identified as potent inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the management of Alzheimer's disease. mdpi.comresearchgate.net In one study, a polyfunctionalized pyridine (B92270) derivative incorporating a benzyl-piperidine motif demonstrated high inhibitory activity against AChE with an IC50 value in the nanomolar range (13 nM). mdpi.comresearchgate.net

Kinetic studies can elucidate the type of inhibition. For instance, in competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. nih.gov This can be determined through graphical methods like Lineweaver-Burk plots or by analyzing reaction progress curves at different substrate and inhibitor concentrations. nih.gov A study on tyrosinase inhibitors used an amperometric biosensor to determine the IC50 values for compounds like kojic acid and benzoic acid and to characterize the inhibition type. nih.gov Such detailed mechanistic information is vital for the rational design and optimization of new enzyme inhibitors based on the this compound scaffold.

Interactive Table: Enzyme Inhibition Data for Piperidine Derivatives

| Compound | Target Enzyme | IC50 | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 5 (a pyridine derivative) | Acetylcholinesterase (AChE) | 13 nM | Not Specified | mdpi.comresearchgate.net |

| Compound 5 (a pyridine derivative) | Butyrylcholinesterase (BuChE) | 3.1 µM | Not Specified | mdpi.comresearchgate.net |

| Benzoic Acid | Tyrosinase | 119 µM | Competitive | nih.gov |

This table provides examples of enzyme inhibition data for compounds containing a piperidine or related heterocyclic scaffold.

Receptor Antagonism Studies (e.g., H3 receptor)

The piperidine scaffold is a common structural motif in ligands designed to interact with G-protein coupled receptors (GPCRs), including histamine (B1213489) receptors. Specifically, derivatives have been developed as antagonists for the histamine H3 receptor, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.govfrontiersin.org Antagonism of the H3 receptor is a therapeutic strategy being explored for various neurological disorders. researchgate.net

In vitro receptor antagonism studies are typically conducted using binding assays and functional assays. Binding assays measure the affinity of a compound for the receptor, usually expressed as a Ki (inhibition constant) or IC50 value, by assessing its ability to displace a radiolabeled ligand from the receptor. Functional assays measure the compound's ability to block the action of a receptor agonist.

Research has led to the discovery of potent H3 receptor antagonists based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. nih.gov Structural modifications to this core, such as attaching a substituted aniline (B41778) amide to the piperidine nitrogen via a linker, have yielded compounds with high antagonist potency. nih.gov The development of dual-acting ligands, which antagonize both H3 and H1 receptors, has also been a focus, aiming to combine therapeutic benefits for conditions like allergic diseases without causing side effects like nasal congestion. frontiersin.orgresearchgate.net These studies underscore the importance of the piperidine core in designing selective and potent receptor antagonists.

Investigations of Selectivity against Biological Targets

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended biological target to maximize therapeutic efficacy and minimize off-target side effects. For derivatives of this compound, selectivity is investigated by screening them against a panel of related enzymes or receptors.

For instance, in the context of cholinesterase inhibitors, compounds are tested for their relative potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A compound identified as a pyridine derivative showed significant selectivity for AChE (IC50 = 13 nM) over BuChE (IC50 = 3.1 µM). mdpi.comresearchgate.net

Similarly, selectivity is paramount for receptor ligands. Piperidine derivatives developed as sigma receptor (σR) modulators are evaluated for their binding affinity at σ1 and σ2 receptor subtypes. mdpi.com One study identified a derivative that exhibited high affinity for the human σ1 receptor (Ki = 1.45 nM) and a 290-fold selectivity over the σ2 receptor subtype. mdpi.comresearchgate.net In the development of histamine receptor antagonists, researchers aim for subtype selectivity (e.g., H3 vs. H1, H2, H4) or, in some cases, a specific polypharmacological profile, such as dual H1/H3 antagonism. frontiersin.orgresearchgate.net These selectivity studies are essential for defining the pharmacological profile of a compound and predicting its potential clinical utility. nih.gov

Interactive Table: Selectivity Profile of a Piperidine Derivative

| Compound | Target | Affinity (Ki or IC50) | Selectivity Ratio | Reference |

|---|---|---|---|---|